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Compound of Interest

Compound Name: Carsalam

Cat. No.: B1662507

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4-dione, is a versatile intermediate in
pharmaceutical synthesis, recognized for its potential analgesic and anti-inflammatory
properties. Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX)
enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). A significant
challenge in the formulation of Carsalam is its poor aqueous solubility, which can limit its oral
bioavailability and therapeutic efficacy. These application notes provide an overview of
formulation strategies to enhance the solubility and dissolution of Carsalam, along with
detailed protocols for the preparation and characterization of advanced drug delivery systems.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on
formulations of drugs with similar physicochemical properties to Carsalam, as specific
experimental data for Carsalam formulations are not publicly available. These examples are
intended to guide researchers in their formulation development and characterization efforts.

Physicochemical Properties of Carsalam

A thorough understanding of the physicochemical properties of an active pharmaceutical
ingredient (API) is fundamental for formulation development.
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Property Value Reference
Chemical Name 2H-1,3-benzoxazine-2,4-dione N/A
Synonyms Carbonylsalicylamide N/A
Molecular Formula CsHsNOs3 N/A
Molecular Weight 163.13 g/mol N/A
Melting Point 228-232 °C N/A

Off-white to light brown
Appearance ) N/A
crystalline powder

Solubility Poorly soluble in water N/A

Application 1: Solubility Enhancement using Solid
Dispersions

Solid dispersion is a common technique to improve the dissolution rate and bioavailability of
poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the
molecular level.

Exemplar Quantitative Data: Dissolution Profile of
Carsalam Solid Dispersions

This table illustrates the potential improvement in the dissolution of Carsalam when formulated
as a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).
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% Cumulative Drug

Formulation Time (min)
Release (Mean * SD, n=3)

Pure Carsalam 5 25+0.8
15 82+15
30 156+2.1
60 253+34
Carsalam:PVP K30 (1:5) Solid

. _ 5 458+4.2
Dispersion
15 78.2+5.1
30 925+3.8
60 98.9+25

Experimental Protocol: Preparation of Carsalam Solid

Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions.

Materials:

Carsalam

Rotary evaporator

Water bath

Dessicator

Procedure:

Methanol (analytical grade)

Polyvinylpyrrolidone (PVP K30)
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e Accurately weigh Carsalam and PVP K30 in a 1:5 ratio.

e Dissolve both components in a minimal amount of methanol in a round-bottom flask with
gentle stirring until a clear solution is obtained.

o Attach the flask to a rotary evaporator.

o Evaporate the solvent under reduced pressure at 40°C.

o Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
e Scrape the solid dispersion from the flask.

» Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any
residual solvent.

e Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve
(#60) to obtain a uniform powder.

o Store the prepared solid dispersion in an airtight container until further analysis.

Experimental Protocol: Characterization of Carsalam
Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

» Purpose: To determine the physical state of Carsalam (crystalline or amorphous) within the
polymer matrix.

e Procedure:

o Accurately weigh 3-5 mg of the sample (pure Carsalam, PVP K30, or solid dispersion) into
an aluminum pan.

o Seal the pan and place it in the DSC instrument.

o Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.
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o Record the thermogram and analyze for the presence or absence of the characteristic
melting peak of Carsalam. The absence of the melting peak in the solid dispersion
indicates that the drug is in an amorphous state.

. Powder X-Ray Diffraction (PXRD):
Purpose: To confirm the crystalline or amorphous nature of Carsalam in the solid dispersion.
Procedure:
o Place the powder sample on a sample holder.

o Scan the sample over a 20 range of 5° to 60° using a PXRD instrument with Cu Ka
radiation.

o Analyze the diffractogram. Sharp peaks indicate a crystalline structure, while a halo
pattern suggests an amorphous form.

. In Vitro Dissolution Study:

Purpose: To evaluate the dissolution rate of Carsalam from the solid dispersion compared to
the pure drug.

Apparatus: USP Dissolution Apparatus Il (Paddle type)
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)
Temperature: 37 £ 0.5°C

Paddle Speed: 75 RPM

Procedure:

o Place a quantity of the solid dispersion or pure Carsalam equivalent to a specific dose of
Carsalam into each dissolution vessel.

o Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes).
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o Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

o Filter the samples through a 0.45 um syringe filter.

o Analyze the filtrate for Carsalam concentration using a validated UV-Vis
spectrophotometer or HPLC method.

o Calculate the cumulative percentage of drug released at each time point.

Characterization

In Vitro Dissolution
Preparation

Weigh Carsalam & PVP K30 Dissolve in Methanol Solvent Evaporation Sieving g PXRD

T

DSC

Click to download full resolution via product page

Workflow for Solid Dispersion Preparation and Characterization.

Application 2: Nanoencapsulation for Enhanced
Bioavailability

Nanoencapsulation involves entrapping the drug within a carrier material at the nanoscale,
which can improve solubility, protect the drug from degradation, and potentially offer controlled
release.

Exemplar Quantitative Data: Characterization of
Carsalam-Loaded PLGA Nanoparticles
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This table provides representative data for Carsalam-loaded nanoparticles prepared using
Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer.

. Particle Size ) ] Encapsulation

Formulation Polymer:Drug Polydispersity .
i (nm) (Mean * Efficiency (%)
Code Ratio Index (PDI)
SD) (Mean * SD)

CNP-1 5:1 180.5£10.2 0.15 + 0.02 75.6 +4.8
CNP-2 10:1 210.8+12.5 0.12 £0.03 85.2+35
CNP-3 151 2453+ 15.1 0.18 + 0.04 88.9+4.1

Experimental Protocol: Preparation of Carsalam-Loaded
PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

Carsalam

o Poly(lactic-co-glycolic acid) (PLGA)
e Dichloromethane (DCM)

e Polyvinyl alcohol (PVA)

o Deionized water

e Magnetic stirrer

e Probe sonicator

Centrifuge
Procedure:
¢ Dissolve a specific amount of Carsalam and PLGA in DCM to form the organic phase.

e Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.
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e Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a
primary emulsion.

e Homogenize the primary emulsion using a probe sonicator to reduce the droplet size.

» Continue stirring the emulsion at room temperature for several hours to allow the DCM to
evaporate, leading to the formation of nanoparticles.

e Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

e Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and
un-encapsulated drug.

» Lyophilize the final nanoparticle suspension to obtain a dry powder.

» Store the lyophilized nanopatrticles at 4°C.

Experimental Protocol: Characterization of Carsalam-

Loaded Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:

o Purpose: To determine the size distribution of the nanopatrticles.
e Instrument: Dynamic Light Scattering (DLS)
e Procedure:
o Disperse a small amount of the nanoparticle powder in deionized water.

o Analyze the suspension using the DLS instrument to obtain the average particle size and
PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous
nanoparticle dispersion.

2. Encapsulation Efficiency (EE) Determination:

e Purpose: To quantify the amount of Carsalam successfully entrapped within the
nanoparticles.
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e Procedure:

o

Accurately weigh a specific amount of lyophilized nanoparticles.

o Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to break them and release the

encapsulated drug.

o Evaporate the solvent and reconstitute the residue in a known volume of a suitable mobile
phase for HPLC analysis.

o Quantify the amount of Carsalam using a validated HPLC method.

o Calculate the EE using the following formula: EE (%) = (Mass of drug in nanopatrticles /
Initial mass of drug used) x 100

3. In Vitro Drug Release Study:
e Purpose: To evaluate the release profile of Carsalam from the nanoparticles over time.

e Procedure:

[¢]

Disperse a known amount of Carsalam-loaded nanopatrticles in a release medium (e.g.,
phosphate buffer pH 7.4) in a dialysis bag.

o Place the dialysis bag in a larger volume of the release medium maintained at 37°C with

constant stirring.

o At predetermined time intervals, withdraw samples from the external release medium and

replace with fresh medium.
o Analyze the samples for Carsalam content using a validated analytical method.

o Plot the cumulative percentage of drug released versus time.
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Mechanisms of Drug Release from Nanoparticles.

Stability Studies

Stability testing is crucial to ensure that the formulated product maintains its quality, efficacy,
and safety throughout its shelf life.

Experimental Protocol: Stability-Indicating HPLC
Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely
guantify the active pharmaceutical ingredient in the presence of its degradation products.

1. Forced Degradation Studies:

e Purpose: To generate potential degradation products of Carsalam and to ensure the
analytical method can separate them from the parent drug.

e Conditions:
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[e]

Acid Hydrolysis: Reflux Carsalam solution in 0.1 N HCI.

o

Base Hydrolysis: Reflux Carsalam solution in 0.1 N NaOH.

[¢]

Oxidative Degradation: Treat Carsalam solution with 3% H20-.

o

Thermal Degradation: Expose solid Carsalam to dry heat (e.g., 80°C).

[e]

Photodegradation: Expose Carsalam solution to UV light.

o Procedure: After exposure to the stress conditions for a specified period, neutralize the
samples if necessary, and dilute to a suitable concentration for HPLC analysis.

2. HPLC Method Validation:

» Validate the developed HPLC method according to ICH guidelines for parameters such as
specificity, linearity, range, accuracy, precision (repeatability and intermediate precision),
detection limit (LOD), and quantitation limit (LOQ).

Exemplar Quantitative Data: Stability of Carsalam-
Loaded Nanoparticles

This table shows representative stability data for lyophilized Carsalam-loaded nanoparticles
stored under accelerated conditions (40°C / 75% RH).

. . Encapsulation
Particle Size (nm)

Time (Months) PDI (Mean * SD) Efficiency (%)
(Mean * SD)
(Mean * SD)
0 210.8+125 0.12 £ 0.03 85.2+35
1 2154 +£13.1 0.14 +0.03 84.5+3.8
3 220.1+14.2 0.16 £ 0.04 82.9+4.0
6 228.6 £16.0 0.19 £ 0.05 80.1+4.2
Conclusion
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The formulation of Carsalam presents challenges due to its poor aqueous solubility. However,
techniques such as solid dispersion and nanoencapsulation offer promising strategies to
enhance its dissolution and potential bioavailability. The protocols and illustrative data provided
in these application notes serve as a comprehensive guide for researchers and scientists in the
development and characterization of effective Carsalam formulations. Rigorous
characterization and stability testing are essential to ensure the quality and performance of the
final drug product.

 To cite this document: BenchChem. [Application Notes and Protocols: Carsalam in
Pharmaceutical Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-
formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://www.benchchem.com/product/b1662507?utm_src=pdf-body
https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation
https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation
https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation
https://www.benchchem.com/product/b1662507#carsalam-applications-in-pharmaceutical-formulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

